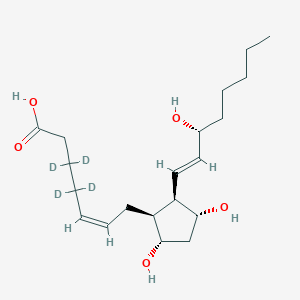![molecular formula C27H26N2O5S B12337599 Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound featuring multiple functional groups, including an ester, sulfonamide, and isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Sulfonamide Group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.
Coupling with Biphenyl Derivative: The biphenyl moiety is introduced through a Suzuki coupling reaction using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylsulfonamido group.
Reduction: Reduction reactions can target the isoxazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or nanomaterials.
作用機序
The mechanism of action of Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-fluoro-2-(isoxazol-5-yl)phenoxy)acetate
- Ethyl 2-(2-(isoxazol-5-yl)-4-methylphenoxy)acetate
- Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate
Uniqueness
Ethyl 2-(4’-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of the phenylmethylsulfonamido group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group or have different substituents on the isoxazole ring.
特性
分子式 |
C27H26N2O5S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
ethyl 2-[4-[4-[3-methyl-4-(N-methylsulfonylanilino)-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C27H26N2O5S/c1-4-33-25(30)18-20-10-12-21(13-11-20)22-14-16-23(17-15-22)27-26(19(2)28-34-27)29(35(3,31)32)24-8-6-5-7-9-24/h5-17H,4,18H2,1-3H3 |
InChIキー |
VBMQJVCDVZLVFH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)N(C4=CC=CC=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


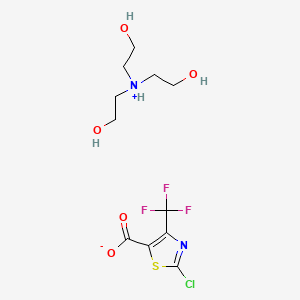

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
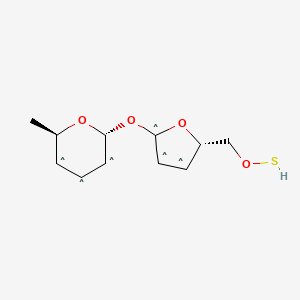



![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
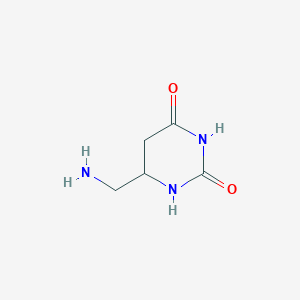

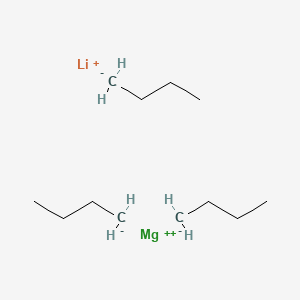
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
